7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione
CAS No.: 77500-87-9
Cat. No.: VC15925232
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77500-87-9 |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione |
| Standard InChI | InChI=1S/C14H14N2O3/c17-11-14(8-4-5-9-14)12(18)16(13(19)15-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17,19) |
| Standard InChI Key | UDMFULAVIAWHCY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)C(=O)NC(=O)N(C2=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione (C₁₄H₁₄N₂O₃) is classified under the International Union of Pure and Applied Chemistry (IUPAC) system as a spirocyclic barbiturate derivative. The "spiro[4.5]decane" designation indicates a bicyclic structure where two rings (one five-membered and one six-membered) share a single atom, termed the spiro center. The numbering system assigns positions 7 and 9 to the nitrogen atoms, while the three ketone groups occupy positions 6, 8, and 10. The phenyl substituent is appended at position 7, conferring aromatic character to the molecule .
Synonyms and Registry Identifiers
This compound is alternatively referred to as 9-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione in some literature . Its Chemical Abstracts Service (CAS) registry number is 77500-87-9, and it has been assigned the Wikidata identifier Q82968208 . The molecular weight is 258.27 g/mol, with an exact mass of 258.10000 atomic mass units .
Synthesis and Reaction Pathways
Key Synthetic Routes
A robust synthesis of 7-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione involves a silver-catalyzed cyclization reaction. As detailed in recent methodology studies, 1,4-enyne precursors react with 1,3-dimethylbarbituric acid in the presence of silver(I) oxide (Ag₂O) under thermal conditions (110°C, 6 hours) to yield spirocyclic products . For example, a reaction employing 1-(4-(tert-butyl)benzoyl)-1-phenylprop-2-yn-1-ol and 1,3-dimethylbarbituric acid achieved an 89% yield of the target spirocompound .
Table 1: Representative Synthesis Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ag₂O (2 equiv) | |
| Solvent | Acetonitrile | |
| Temperature | 110°C | |
| Reaction Time | 6 hours | |
| Yield | 70–92% |
Mechanistic Insights
Radical trapping experiments using 1,1-diphenylethylene and acetylacetone have demonstrated the involvement of silver-mediated radical intermediates in the cyclization process . The suppression of spirocycle formation in the presence of radical scavengers supports a mechanism where Ag(I) facilitates single-electron transfers, enabling C–C bond formation at the spiro center .
Structural and Physicochemical Properties
Crystallographic and Spectroscopic Data
While single-crystal X-ray structures remain unreported, nuclear magnetic resonance (NMR) spectroscopy provides critical insights. The NMR spectrum (400 MHz, CDCl₃) displays characteristic aromatic proton resonances at δ 7.23–7.31 ppm (phenyl group) and a singlet at δ 6.62 ppm corresponding to the spirocyclic proton . The NMR spectrum confirms three carbonyl carbons at δ 169.65–197.14 ppm .
Computational Descriptors
Density functional theory (DFT) calculations predict a polar surface area (PSA) of 66.48 Ų and a calculated LogP (octanol-water partition coefficient) of 2.22, suggesting moderate lipophilicity . The molecule’s density is estimated at 1.36 g/cm³, with a refractive index of 1.631 .
Table 2: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 258.27 g/mol | |
| Density | 1.36 g/cm³ | |
| LogP | 2.22 | |
| Polar Surface Area | 66.48 Ų |
Applications in Organic Chemistry
Building Block for Complex Molecules
The spirocyclic core serves as a versatile scaffold for constructing polycyclic architectures. Recent work demonstrates its utility in synthesizing 7-aza-indazoles via [3+2] cycloadditions with 2-hydrazonylpyrimidines . The electron-deficient carbonyl groups facilitate nucleophilic attacks, enabling diversification at positions 3 and 7 of the spiro system .
Catalysis and Mechanistic Studies
Silver-mediated reactions employing this compound have illuminated radical relay mechanisms in spiroannulation chemistry. Kinetic studies reveal a first-order dependence on Ag₂O concentration, consistent with its role as a single-electron oxidant .
Future Research Directions
Advanced Materials
The rigid spiro framework may find utility in metal-organic frameworks (MOFs) or as a ligand in coordination chemistry. Surface functionalization via Suzuki-Miyaura coupling at the phenyl group could enable tailored material properties.
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